2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid
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Overview
Description
2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is a chemical compound with the molecular formula C10H15BN2O5. It is a white to off-white solid that is soluble in some organic solvents like dimethyl sulfoxide (DMSO) but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid involves organic synthesis routes that include reactions between specific precursor compounds followed by purification steps. The detailed synthetic route typically involves the reaction of pyridine derivatives with boronic acid reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high purity and yield. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid include other boronic acid derivatives and pyridine-based compounds. Examples include:
- 2-Bis(2-hydroxyethyl)carbamoylpyridine-3-boronic acid
- 2-Bis(2-hydroxyethyl)carbamoylpyridine-5-boronic acid
Uniqueness
What sets this compound apart is its specific structure, which confers unique chemical reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .
Properties
IUPAC Name |
[2-[bis(2-hydroxyethyl)carbamoyl]pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O5/c14-5-3-13(4-6-15)10(16)9-7-8(11(17)18)1-2-12-9/h1-2,7,14-15,17-18H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHVTAWTTUVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)N(CCO)CCO)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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